
2-Chloro-5-(ethylsulfamoyl)benzoic acid
概要
説明
2-Chloro-5-(ethylsulfamoyl)benzoic acid: is an organic compound with the molecular formula C₉H₁₀ClNO₄S It is a derivative of benzoic acid, characterized by the presence of a chloro group, an ethylamino group, and a sulfonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(ethylsulfamoyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-chlorosulfonylbenzoic acid.
Reaction with Ethylamine: The chlorosulfonyl group is reacted with ethylamine to form the ethylamino sulfonyl derivative.
Purification: The product is then purified through recrystallization or other suitable methods to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or alcohols.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in anti-inflammatory and antimicrobial agents.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymers: Incorporated into polymeric materials to enhance their properties.
作用機序
The mechanism of action of 2-Chloro-5-(ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The ethylamino group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
- 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
- 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
- 2-Chloro-5-[(phenylamino)sulfonyl]benzoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the sulfonyl group (ethyl, methyl, isopropyl, phenyl).
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their chemical and biological properties.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.
特性
CAS番号 |
74138-29-7 |
|---|---|
分子式 |
C9H10ClNO4S |
分子量 |
263.7 g/mol |
IUPAC名 |
2-chloro-5-(ethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
InChIキー |
HWAKXAIIYRBOCH-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
正規SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
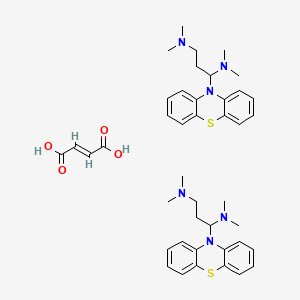
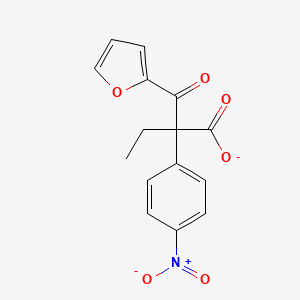
![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile](/img/structure/B1628756.png)
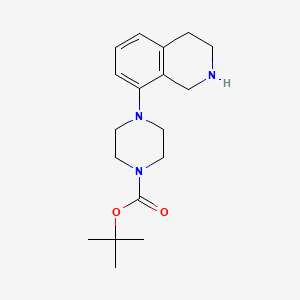



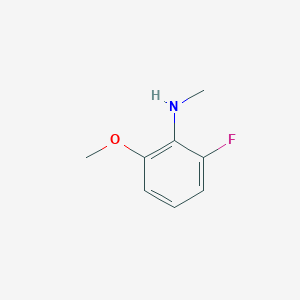
![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1628766.png)
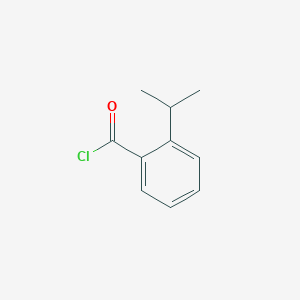
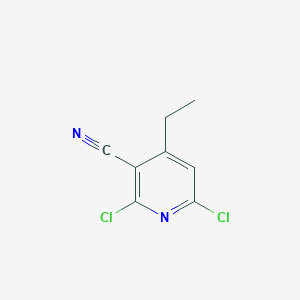

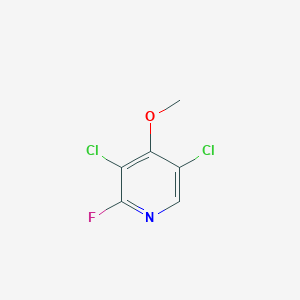
![Ethyl (2'-chloro[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1628776.png)
